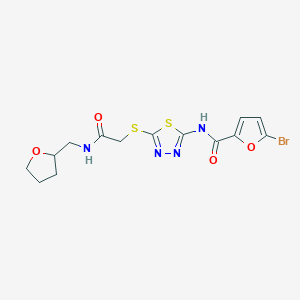![molecular formula C25H27N5O B2809401 N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide CAS No. 2097902-38-8](/img/structure/B2809401.png)
N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a cyclopenta[c]pyridazin-3-yl group, a pyridin-2-yl group, and a piperidine-4-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The cyclopenta[c]pyridazin-3-yl group, for example, is a fused ring system with both aromatic and aliphatic characteristics . The benzyl and pyridin-2-yl groups are aromatic, while the piperidine-4-carboxamide group contains a secondary amide functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Aplicaciones Científicas De Investigación
Inhibitors of Farnesyl Protein Transferase
Compounds related to the query show potential as inhibitors of farnesyl protein transferase (FPT), a key enzyme in the post-translational modification of proteins involved in cell signaling. Mallams et al. (1998) synthesized various derivatives to explore structure-activity relationships of FPT inhibitors, finding that certain analogues exhibited improved pharmacokinetics and potent FPT inhibition in vitro, along with excellent oral bioavailability and antitumor efficacy in animal models Mallams et al., 1998.
Anti-tubercular Agents
Srinivasarao et al. (2020) designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. Their studies showed significant activity against Mycobacterium tuberculosis H37Ra, indicating the potential of these compounds in shortening TB therapy Srinivasarao et al., 2020.
Potential Antipsychotic Agents
Research on heterocyclic carboxamides, analogous to the query compound, demonstrates their application as potential antipsychotic agents. Norman et al. (1996) evaluated a series of heterocyclic analogues for their binding to dopamine and serotonin receptors, finding two derivatives with potent in vivo activities comparable to known antipsychotics, but with reduced side effects Norman et al., 1996.
Rho Kinase Inhibitors
Wei et al. (2016) established a scalable synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor with potential applications in treating central nervous system disorders. This showcases the relevance of similar compounds in therapeutic development Wei et al., 2016.
Antimycobacterial Activity
Lv et al. (2017) reported on imidazo[1,2-a]pyridine-3-carboxamide derivatives with antimycobacterial activity, demonstrating the potential of these compounds in combating drug-sensitive and resistant strains of tuberculosis Lv et al., 2017.
Safety And Hazards
Propiedades
IUPAC Name |
N-benzyl-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-pyridin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c31-25(30(23-11-4-5-14-26-23)18-19-7-2-1-3-8-19)20-12-15-29(16-13-20)24-17-21-9-6-10-22(21)27-28-24/h1-5,7-8,11,14,17,20H,6,9-10,12-13,15-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVSXWHYOPXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butan-2-yl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2809318.png)
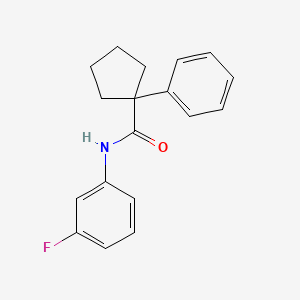
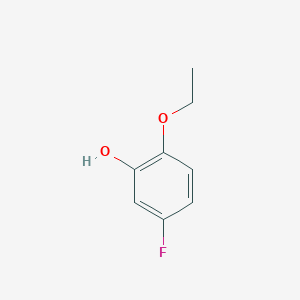
![Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2809324.png)
![N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2809325.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2809326.png)
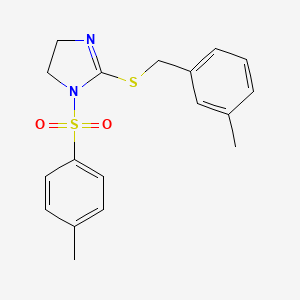
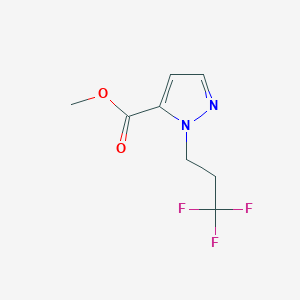
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809330.png)
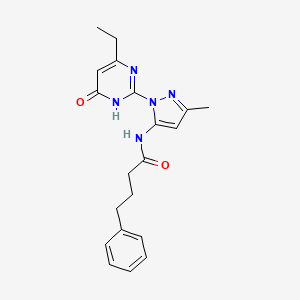
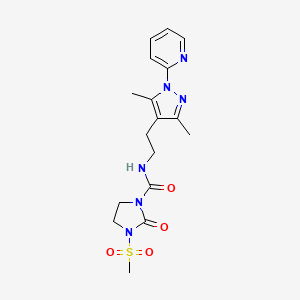
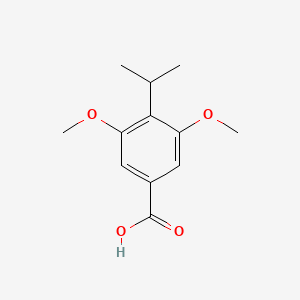
![2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2809338.png)
